molecular formula C22H22N4O2S B2773620 Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate CAS No. 1242950-59-9

Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate

Cat. No. B2773620
CAS RN: 1242950-59-9
M. Wt: 406.5
InChI Key: XYAATCCCVXZXDR-UHFFFAOYSA-N
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Description

Compounds like “Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate” belong to a class of organic compounds known as aminopyridines and derivatives . These are organic compounds containing an amino group attached to a pyridine ring.


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an amino group (NH2), a carbonyl group (C=O), and a methoxy group (CH3O) attached at specific positions .


Chemical Reactions Analysis

Again, while specific reactions involving “Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate” are not available, similar compounds are known to undergo a variety of chemical reactions. For instance, pinacol boronic esters can undergo catalytic protodeboronation .

Scientific Research Applications

Ion Recognition and Chemosensors

Several pyridine-based Schiff bases exhibit strong binding abilities toward various cations and anions. Their unique photophysical properties make them suitable for ion recognition. These compounds are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in environmental and biological media.

For instance, a chemosensor based on a related compound, 3,3′-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline, was synthesized. It could detect formaldehyde through fluorescence enhancement and showed a visible color change from yellow to blue .

Anti-Inflammatory Agents

While not directly related to “Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate,” the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was based on the anti-inflammatory activity of structurally related molecules. This compound was part of a research program targeting novel anti-inflammatory agents .

Other Applications

Although specific research on this compound is limited, its structural features suggest potential applications in various fields, such as:

Feel free to explore these avenues and dive deeper into the exciting world of pyridine derivatives! 🌟

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields, such as medicine or materials science. For instance, some aminopyridine derivatives are being studied for their potential as neuroprotective and anti-inflammatory agents .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-11-7-6-8-12(2)18(11)25-16(27)10-26-15(5)24-19-17-13(3)9-14(4)23-21(17)29-20(19)22(26)28/h6-9H,10H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAATCCCVXZXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate

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